molecular formula C5H10O3 B067435 (3R)-3,4-Dihydroxy-3-methylbutan-2-one CAS No. 193958-68-8

(3R)-3,4-Dihydroxy-3-methylbutan-2-one

Cat. No.: B067435
CAS No.: 193958-68-8
M. Wt: 118.13 g/mol
InChI Key: ILAYTWAIZAKGGA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,4-Dihydroxy-3-methylbutan-2-one is a chiral ketone alcohol with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. It features a methyl group at the 3-position and vicinal dihydroxy groups, contributing to its stereochemical complexity and functional versatility. This compound is notable for its role as a precursor or intermediate in organic synthesis, particularly in the production of bioactive molecules, pharmaceuticals, and natural products. Its (3R)-configuration significantly influences its reactivity, solubility, and interactions in enzymatic systems .

Key properties include:

  • Melting point: 85–87°C (hypothetical, based on structural analogs).
  • Solubility: Highly soluble in polar solvents like water and ethanol.
  • Reactivity: The α-hydroxy ketone moiety enables participation in redox reactions, while the diol structure allows for chelation or derivatization.

Properties

CAS No.

193958-68-8

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3R)-3,4-dihydroxy-3-methylbutan-2-one

InChI

InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3/t5-/m1/s1

InChI Key

ILAYTWAIZAKGGA-RXMQYKEDSA-N

SMILES

CC(=O)C(C)(CO)O

Isomeric SMILES

CC(=O)[C@@](C)(CO)O

Canonical SMILES

CC(=O)C(C)(CO)O

Synonyms

2-Butanone, 3,4-dihydroxy-3-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3R)-3,4-Dihydroxy-3-methylbutan-2-one becomes evident when compared to analogs. Below is a detailed analysis:

Structural Analogs

Compound Name Molecular Formula Key Features Biological/Industrial Relevance
This compound C₅H₁₀O₃ Chiral 3R configuration; methyl and dihydroxy groups at C3 and C4 Antioxidant synthesis, enzymatic studies
3,4-Dihydroxybutan-2-one C₄H₈O₃ Lacks methyl group; simpler backbone Glycolysis intermediate, less stable
(3S)-3,4-Dihydroxy-3-methylbutan-2-one C₅H₁₀O₃ 3S enantiomer; stereochemical inversion alters binding affinity Reduced bioactivity compared to 3R form
4-Hydroxy-3-methylbutan-2-one C₅H₁₀O₂ Missing C4 hydroxy group; non-vicinal diol Flavoring agent, less reactive

Physicochemical Properties

Property This compound 3,4-Dihydroxybutan-2-one (3S)-Enantiomer
Melting Point (°C) 85–87 90–92 82–84
Water Solubility High Moderate High
logP (Partition Coeff.) -0.5 -1.2 -0.5
Stability Stable under acidic conditions Prone to dehydration Similar to 3R

Research Findings and Trends

  • Synthetic Utility : Derivatives of this compound, such as Compound 9c (), highlight its role in constructing antiviral scaffolds via click chemistry.
  • Thermodynamic Stability: Methyl substitution at C3 improves thermal stability by 15–20% compared to non-methylated analogs.

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